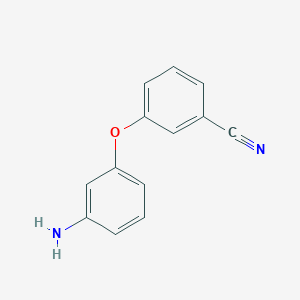

3-(3-Aminophenoxy)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-(3-aminophenoxy)benzonitrile |

InChI |

InChI=1S/C13H10N2O/c14-9-10-3-1-5-12(7-10)16-13-6-2-4-11(15)8-13/h1-8H,15H2 |

InChI Key |

HULUDWHEKPRPPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=CC(=C2)N)C#N |

Origin of Product |

United States |

Polymerization and Copolymerization Strategies Utilizing 3 3 Aminophenoxy Benzonitrile

Synthesis of Aromatic Polyimides

The synthesis of aromatic polyimides from aminophenoxy-benzonitrile-containing diamines is a primary strategy for creating high-performance materials. sci-hub.se These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. sci-hub.se The synthesis typically proceeds through either a direct polycondensation reaction or, more commonly, a two-step process involving a poly(amic acid) intermediate. sci-hub.sevt.edu

Direct Polycondensation with Dianhydrides (e.g., ODPA, 6FDA)

Aromatic polyimides can be synthesized in a one-step process through high-temperature solution polycondensation. This method involves reacting a diamine monomer, such as an isomer of aminophenoxy-benzonitrile, with a stoichiometric amount of an aromatic tetracarboxylic dianhydride in a high-boiling solvent. google.com

The direct polycondensation is driven by heat, which facilitates the imidization reaction and the removal of the water byproduct. Common dianhydrides used in these syntheses include 4,4'-oxydi(phthalic anhydride) (ODPA) and 2,2'-bis-(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA), which impart flexibility and solubility, respectively. sci-hub.segoogle.comlookchem.com The choice of dianhydride allows for the tailoring of the final polymer's properties. sci-hub.selookchem.com For instance, polyimides derived from 6FDA often exhibit improved solubility in organic solvents. researchgate.net

Two-Step Poly(amic acid) Precursor Route and Subsequent Imidization

The most prevalent and versatile method for synthesizing polyimides is the two-step process. sci-hub.sevt.edu This route begins with the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted to the final polyimide through cyclodehydration. sci-hub.segoogle.com

The initial step involves the polyaddition reaction of the diamine with a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP), at ambient or low temperatures. vt.edugoogle.com The amine groups of the diamine perform a nucleophilic attack on the carbonyl groups of the anhydride (B1165640), opening the anhydride ring to form the amic acid linkage. sci-hub.sevt.edu The reaction typically results in a viscous PAA solution, which can be cast into films or processed into other forms before the final conversion to the insoluble, intractable polyimide. google.comresearchgate.net A key advantage of this method is the processability of the PAA precursor. lookchem.com

A series of polyimides has been prepared from the polymerization of the unsymmetrical diamine 2-(3-aminophenoxy)-6-(4-aminophenoxy)benzonitrile (3,4-APBN) with various common dianhydrides. lookchem.com The properties of these polymers highlight the influence of the dianhydride component on the final characteristics.

Table 1: Properties of Polyimides Derived from 3,4-APBN and Various Dianhydrides

| Dianhydride | Glass Transition Temp. (Tg) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Dielectric Constant (10 kHz) |

|---|---|---|---|---|

| 6FDA | 249°C | 121.3 | 2.54 | 3.08 |

| ODPA | 260°C | 82.1 | 2.11 | 3.62 |

| DSDA | 275°C | 100.2 | 2.50 | 3.59 |

| BTDA | 296°C | 115.6 | 2.97 | 3.58 |

| PMDA | 332°C | 118.9 | 2.89 | 3.54 |

Data sourced from research on unsymmetrical benzonitrile-containing polyimides. lookchem.com

The conversion of the PAA to the polyimide, known as imidization, can be accomplished through thermal or chemical means. google.com

Thermal imidization is a widely used method where the PAA precursor, often in the form of a cast film, is subjected to a programmed heating schedule. google.comresearchgate.net The process involves heating the material to temperatures typically ranging from 150°C to 300°C. epo.orggoogle.com This heat treatment drives the intramolecular cyclodehydration of the amic acid units, releasing water and forming the stable five-membered imide ring. google.comlew.ro The imidization is often carried out in stages at progressively higher temperatures to ensure complete conversion and to properly manage the removal of water and residual solvent, which helps in forming dense, void-free films. google.comlew.ro

Chemical imidization offers an alternative to thermal curing and can be performed at lower temperatures. google.com This method involves treating the PAA solution with a dehydrating agent, typically an acid anhydride like acetic anhydride, in the presence of a tertiary amine catalyst such as pyridine (B92270) or triethylamine. google.comlookchem.comlew.ro The chemical reagents facilitate the cyclization reaction, converting the amic acid to the imide structure. vt.eduresearchgate.net This technique is particularly useful for preparing polyimide powders or for applications where high-temperature processing is undesirable. lookchem.com

Thermal Imidization Processes

Synthesis of Aromatic Polyamides

In addition to polyimides, aminophenoxy-benzonitrile diamines serve as monomers for the synthesis of aromatic polyamides (aramids). These polymers are valued for their high strength and thermal stability. The primary method for their synthesis is direct polycondensation. google.com

Direct Polycondensation with Dicarboxylic Acids or Diacid Chlorides

Aromatic polyamides can be synthesized by reacting diamines with either aromatic dicarboxylic acids or their more reactive derivatives, diacid chlorides. google.commdpi.com

The use of diacid chlorides, such as isophthaloyl chloride or terephthaloyl chloride, is a common approach. google.commdpi.com This low-temperature solution polycondensation is typically carried out in a polar amide solvent like NMP or DMAc. google.com The high reactivity of the acid chloride with the amine group allows the reaction to proceed rapidly at temperatures ranging from 0°C to room temperature, forming the amide linkage and releasing hydrogen chloride (HCl), which is neutralized by an acid scavenger or the solvent itself. google.com

Alternatively, dicarboxylic acids can be used directly via the Yamazaki-Higashi reaction. google.comunitbv.ro This method involves a phosphorylation reaction, where the diamine and dicarboxylic acid are polymerized in a 1:1 molar ratio in a polar amide solvent. google.com The reaction is facilitated by a promoter/catalyst system, such as triphenyl phosphite (B83602) (TPP) and pyridine. google.comunitbv.roresearchgate.net The mixture is heated to temperatures around 100-120°C to drive the condensation and form the high-molecular-weight polyamide. google.com This method avoids the use of highly moisture-sensitive diacid chlorides. mdpi.com

Synthesis of Poly(amide-imide)s

Poly(amide-imide)s (PAIs) are a class of high-performance thermoplastic polymers known for their excellent thermal stability, chemical resistance, and mechanical strength. The synthesis of PAIs using nitrile-containing diamines like 2,6-bis(3-aminophenoxy)benzonitrile involves polycondensation reactions that create both amide and imide linkages in the polymer backbone.

Two primary methods are generally employed for the synthesis of PAIs from diamines. google.com

The Acid Chloride Method: This approach involves the reaction of a diamine with a molecule containing both an acid chloride group and an anhydride group, such as trimellitic anhydride chloride (TMAC). The polymerization is typically carried out at low temperatures (around 0°C) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). google.com The amine groups of the diamine react with the acid chloride, forming amide links, while the reaction with the anhydride part, followed by a cyclodehydration step (often through heating), forms the imide rings. google.com Aromatic poly(amide-imide)s synthesized through this solution polycondensation method are often readily soluble in polar organic solvents. researchgate.net

The Yamazaki-Higashi Phosphorylation Reaction: This method facilitates the direct polycondensation of a diamine with a dicarboxylic acid that also contains an imide ring. unitbv.rogoogle.com The reaction is conducted in a polar amide solvent like NMP, using triphenyl phosphite and pyridine as condensing agents. unitbv.rotandfonline.com This technique avoids the need for highly reactive acid chlorides and typically proceeds under moderate temperatures (e.g., 100-120°C). google.comunitbv.ro The resulting polymers have been shown to possess high thermal stability, with decomposition temperatures often exceeding 400°C. unitbv.ro

The incorporation of the nitrile (-CN) group and flexible ether linkages from the 2,6-bis(3-aminophenoxy)benzonitrile monomer into the PAI backbone can enhance specific properties. The nitrile group, with its large dipole moment, is known to improve dielectric properties and can serve as a potential site for cross-linking. researchgate.netsapub.org The ether linkages contribute to increased solubility and processability of the final polymer. researchgate.net

Table 1: General Properties of Poly(amide-imide)s from Nitrile-Containing Diamines

| Property | Description | Source |

| Solubility | Generally soluble in polar aprotic solvents like NMP, DMAc, and DMF. The presence of ether linkages enhances solubility. | researchgate.net |

| Thermal Stability (TGA) | High thermal stability, with 10% weight loss temperatures (T10) often in the range of 400°C to 545°C. | tandfonline.com |

| Glass Transition Temp. (Tg) | Tg values are typically high, often reported between 202°C and 298°C, indicating a high-temperature operating range. | tandfonline.comresearchgate.net |

| Mechanical Properties | Form tough, flexible films with high tensile strength. | lookchem.com |

| Physical Form | The polymers are typically amorphous in nature. | researchgate.net |

**3.4. Copolymerization Approaches for Tailored Polymer Architectures

Copolymerization is a powerful strategy to fine-tune the properties of polymers to meet the demands of specific applications. By combining two or more different monomers in the same polymerization reaction, a copolymer is formed with a structure and properties distinct from the corresponding homopolymers. In the context of high-performance polymers, this approach is used to balance properties such as thermal stability, processability, mechanical flexibility, and dielectric performance.

For instance, while a fully aromatic polyimide based on 2,6-bis(3-aminophenoxy)benzonitrile may exhibit exceptional thermal stability, it might also be rigid and have limited solubility. rsc.org By introducing a more flexible comonomer, such as an aliphatic diamine, it is possible to enhance solubility and mechanical ductility, albeit sometimes at the expense of a slight reduction in thermal resistance. rsc.org This trade-off allows for the creation of tailored materials for applications ranging from flexible electronics to high-temperature adhesives. researchgate.netrsc.org

A common copolymerization strategy involves reacting a mixture of diamines with a single dianhydride, or a single diamine with a mixture of dianhydrides. The integration of 2,6-bis(3-aminophenoxy)benzonitrile with other monomers allows for precise control over the final polymer's characteristics.

For example, semi-aromatic copolyimides have been developed by reacting a mixture of the aromatic diamine 2,6-bis(3-aminophenoxy)benzonitrile and a flexible, long-chain aliphatic diamine (e.g., Jeffamine® ED-900) with an aromatic dianhydride like 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA). rsc.org This approach successfully incorporates both rigid, nitrile-containing aromatic segments and soft, flexible polyether segments into the same polymer chain. rsc.org The resulting copolymers are amorphous and exhibit a single glass transition temperature, indicating that the different monomer units are well-integrated rather than forming separate phases. rsc.org This integration modifies the polymer's processability, making it soluble in a wider range of solvents, and alters its mechanical and dielectric properties. rsc.org

Similarly, other studies have shown that copolymerizing a nitrile-containing diamine with a siloxane-containing diamine can significantly improve the solubility of the resulting polyimide in less polar solvents like chloroform (B151607) and tetrahydrofuran (B95107), due to the flexibility of the polydimethylsiloxane (B3030410) segments. lew.ro The choice of dianhydride also plays a crucial role; dianhydrides like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) are often used to increase solubility and processability due to the bulky, flexible -C(CF₃)₂- group. lookchem.comsci-hub.seresearchgate.net

The molar ratio of the comonomers is a critical parameter that directly influences the structure and, consequently, the final properties of the copolymer. By systematically varying the monomer feed ratio, researchers can create a series of related polymers with a gradient of properties.

In the synthesis of copolyimides from 2,6-bis(3-aminophenoxy)benzonitrile, an aliphatic diamine, and BTDA, varying the molar ratio of the aromatic to the aliphatic diamine has a profound effect. rsc.org As the proportion of the rigid, aromatic diamine is increased relative to the flexible, aliphatic diamine, the following trends are observed:

Mechanical Properties: The material transitions from a more flexible or even stretchable polymer to a more rigid one. rsc.org

Thermal Stability: The glass transition temperature (Tg) and thermal decomposition temperature generally increase with higher aromatic content. rsc.org

Dielectric Properties: The dielectric constant can be modulated. The electrical breakdown strength and energy storage capacity were found to be highest for the copolymer containing the greatest proportion of the aromatic diamine. rsc.org

This demonstrates that a simple adjustment in the monomer feed ratio is an effective chemical strategy for tailoring polymer characteristics for specific end-uses, such as high-k dielectric materials for energy storage or flexible substrates for electronics. rsc.org

Table 2: Effect of Monomer Ratio on Copolyimide Properties (Illustrative Example) Based on findings from copolymers of 2,6-bis(3-aminophenoxy)benzonitrile and an aliphatic diamine. rsc.org

| Monomer Ratio (Aromatic:Aliphatic Diamine) | Expected Mechanical Behavior | Expected Thermal Stability (Tg) | Expected Dielectric Performance |

| High Aromatic Content (e.g., 0.7:0.3) | More rigid, higher modulus | Higher | Higher breakdown strength, higher energy storage density |

| Balanced Ratio (e.g., 0.6:0.4) | Balanced rigidity and flexibility | Intermediate | Intermediate |

| High Aliphatic Content (e.g., 0.5:0.5) | More flexible, potentially stretchable | Lower | Lower breakdown strength |

Structure Property Relationships in Polymers Derived from 3 3 Aminophenoxy Benzonitrile

Thermal Performance Characteristics of Resultant Polymers

The thermal stability of polymers is a critical factor for their application in high-performance fields. Polyimides derived from benzonitrile-containing diamines are noted for their excellent thermal robustness, which is influenced by their molecular structure.

The glass transition temperature (Tg) is a fundamental property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For polyimides derived from 3-(3-aminophenoxy)benzonitrile and its isomers, the Tg is influenced by the flexibility of the polymer chain, which is often enhanced by the presence of ether linkages, and the rigidity imparted by aromatic rings and imide groups. researchgate.net The introduction of flexible ether bonds and meta-substituted aromatic rings is a strategy employed to lower the glass transition temperature without significantly compromising thermal stability, thereby improving processability. titech.ac.jp

Polymers synthesized from diamines like 2,6-bis(3-aminophenoxy)benzonitrile exhibit high glass transition temperatures, which are indicative of reduced polymer chain mobility at operational temperatures. lew.ro For instance, a series of polyimides prepared from the unsymmetrical diamine 2-(3-aminophenoxy)-6-(4-aminophenoxy)benzonitrile (3,4-APBN) and various common dianhydrides displayed Tg values in the range of 249–332 °C. lookchem.com Similarly, other related poly(amide-imide)s and poly(ether imide)s show Tg values well above 200 °C, confirming their suitability for high-temperature applications. unitbv.roresearchgate.net The specific Tg value is dependent on the dianhydride component used in the polymerization. researchgate.net The high Tg is crucial for piezoelectric applications, as it defines the upper-temperature limit for the stable, poled state of the material. mdpi.comgoogle.com

Table 1: Glass Transition Temperatures (Tg) of Various Polymers Derived from Benzonitrile-Containing Diamines

| Polymer System | Glass Transition Temperature (Tg) | Reference |

|---|---|---|

| Polyimides from 2-(3-Aminophenoxy)-6-(4-aminophenoxy)benzonitrile (3,4-APBN) and various dianhydrides | 249–332 °C | lookchem.com |

| Polyimides from 1,3-Bis(3-aminophenoxy-4'-benzoyl)benzene and various dianhydrides | 180–220 °C | titech.ac.jp |

| Poly(amide-imide)s from various diamines and diacids | 219–270 °C | unitbv.ro |

| Polyamide-esters from 2,6-bis(p-aminophenoxy)-benzonitrile | 190–220 °C | lew.ro |

| Poly(ether imide)s from nitrile-containing diamines | 169–232 °C | researchgate.net |

High-temperature stability is a hallmark of aromatic polyimides. The thermal decomposition of polymers derived from this compound typically occurs at very high temperatures, demonstrating their robust chemical structure. Thermogravimetric analysis (TGA) is commonly used to evaluate this stability, often reported as the temperature at which 5% or 10% weight loss occurs (T5% or T10%).

For example, polyimides synthesized from the unsymmetrical diamine 3,4-APBN show exceptional thermal stability, with 5% weight loss temperatures ranging from 505–542 °C in air and 512–546 °C in a nitrogen atmosphere. lookchem.com Other related systems, such as polyamide-esters and poly(amide-imide)s, also exhibit high decomposition temperatures, typically above 365 °C. lew.ro This high level of thermal stability ensures that the polymers maintain their structural integrity even under extreme temperature conditions, a critical requirement for applications in aerospace and advanced electronics. titech.ac.jp

Table 2: Thermal Decomposition Temperatures of Polymers Derived from Benzonitrile-Containing Diamines

| Polymer System | Decomposition Temperature (Weight Loss) | Atmosphere | Reference |

|---|---|---|---|

| Polyimides from 3,4-APBN | 505–542 °C (5%) | Air | lookchem.com |

| Polyimides from 3,4-APBN | 512–546 °C (5%) | Nitrogen | lookchem.com |

| Polyamide-esters | 365–380 °C (onset), 390–410 °C (10%) | Air | lew.ro |

| Poly(amide-imide)s | > 300 °C | Not Specified | unitbv.ro |

| Poly(ether imide)s | 400–520 °C (initial) | Not Specified | researchgate.net |

Glass Transition Temperature (Tg) and Polymer Chain Mobility

Dielectric and Electrical Response

The presence of the highly polar nitrile (-C≡N) group in the monomer structure significantly influences the dielectric and electrical properties of the resulting polymers. This makes them attractive for applications in electronics, such as high-energy-density capacitors and piezoelectric sensors. google.com

The nitrile group's large dipole moment contributes to an increased dielectric constant in polymers that incorporate it. sci-hub.se Research on polyimides derived from benzonitrile-containing diamines confirms this effect. A series of polyimides based on the unsymmetrical diamine 3,4-APBN exhibited dielectric constants ranging from 3.08 to 3.62 at 10 kHz. lookchem.com This is moderately higher than analogous polyimides lacking the nitrile group. lookchem.comsci-hub.se

Further increasing the density of nitrile dipoles can lead to even higher dielectric constants. sci-hub.se For instance, polyimides with three nitrile groups per repeating unit have been shown to achieve a permittivity of 4.9 at 1 kHz (at 190 °C) with a relatively low dielectric loss. sci-hub.se The strategic placement of these polar groups, such as in an unsymmetrical fashion, can enhance the dielectric constant while maintaining low dielectric loss and good processability. sci-hub.se These materials are promising for high-temperature, high-energy-density capacitor applications. sci-hub.se

Table 3: Dielectric Properties of Polyimides Derived from Benzonitrile-Containing Diamines

| Polymer System | Dielectric Constant (k) | Frequency | Reference |

|---|---|---|---|

| Polyimides from 3,4-APBN | 3.08–3.62 | 10 kHz | lookchem.comsci-hub.se |

| Polyimide (analogue without nitrile) | 2.92 | 10 kHz | lookchem.comsci-hub.se |

| Polyimides with three -CN groups per repeat unit | 4.9 (@ 190 °C) | 1 kHz | sci-hub.se |

Piezoelectricity in amorphous polymers arises from the alignment of permanent molecular dipoles within the material under a strong electric field, a process known as poling. google.com The nitrile group is an ideal candidate for inducing piezoelectricity due to its strong dipole moment. Amorphous polyimides synthesized from diamines such as 2,6-bis(3-aminophenoxy)benzonitrile have been shown to exhibit piezoelectric behavior after poling. scispace.comuminho.pt

While the piezoelectric coefficients (d₃₃) of early examples were relatively low, such as 0.091 pC/N for a polyimide derived from 2,6-bis(3-aminophenoxy)benzonitrile, these materials are notable for their high thermal stability, making them suitable for high-temperature piezoelectric and pyroelectric sensors in applications like micro-electro-mechanical systems (MEMS). mdpi.comscispace.comuminho.pt The magnitude of the piezoelectric response is strongly dependent on the concentration of nitrile dipoles in the repeating unit and the effectiveness of the poling process. uminho.ptresearchgate.net For example, increasing the number of cyano groups in the monomer unit has been shown to improve the piezoelectric response, with a d₃₃ value of 16 pC/N achieved for a polyimide with two cyano groups. researchgate.net

The piezoelectric effect in these amorphous polyimides is fundamentally dependent on the orientation and subsequent "locking" of the nitrile dipoles within the polymer matrix. mdpi.comgoogle.com In its natural state, the amorphous polymer has randomly oriented dipoles, resulting in no net polarization. To induce piezoelectric properties, the material is heated to a temperature slightly above its glass transition temperature (Tg), where the polymer chains have sufficient mobility to allow the dipoles to align with an applied strong electric field. mdpi.comgoogle.com

The sample is then cooled back to room temperature while the electric field is still applied. This process freezes the oriented dipoles in place, creating a quasi-stable polarization within the material. mdpi.comgoogle.comrsc.org The stability of this induced polarization, and thus the piezoelectric effect, is directly related to the high Tg of the polyimide, which prevents the dipoles from randomizing at operating temperatures. mdpi.com The effectiveness of this dipole orientation and locking is a critical factor determining the final piezoelectric coefficient of the polymer. rsc.org

Piezoelectric and Pyroelectric Response in Amorphous Polymers

Mechanical Performance and Film Properties

The incorporation of this compound into polymer backbones, particularly in polyimides, significantly influences their mechanical strength and film-forming capabilities. These properties are critical for their application in various high-performance fields.

Tensile Strength and Elongation at Break

Polyimides synthesized from diamines containing the benzonitrile (B105546) moiety, such as 3-(bis(4-aminophenyl)amino)benzonitrile, exhibit robust mechanical properties. These polymers can form flexible and transparent films with tensile strengths reaching up to 115 MPa and an elongation at break of up to 13%. rsc.org For instance, a series of polyimides prepared from an unsymmetrical diamine, 2-(3-aminophenoxy)-6-(4-aminophenoxy)benzonitrile, demonstrated tensile strengths ranging from 82.1 to 121.3 MPa and elongations at break between 5.33% and 9.81%. lookchem.com The specific dianhydride used in the polymerization also plays a crucial role; for example, polyimides based on 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) have shown excellent mechanical properties, with tensile strengths between 104 and 131 MPa. lew.ro The elongation at break is a measure of a material's ductility, indicating how much it can be stretched before it fractures. specialchem.com Factors such as the velocity of testing, temperature, and filler content can affect this property. specialchem.com

Interactive Data Table: Mechanical Properties of Polyimides Derived from Benzonitrile-Containing Diamines

| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |

| PIs from 3-(bis(4-aminophenyl)amino)benzonitrile | up to 115 | up to 13 | Not Specified |

| PIs from 2-(3-aminophenoxy)-6-(4-aminophenoxy)benzonitrile | 82.1–121.3 | 5.33–9.81 | 2.11–2.97 |

| PIs from 2,6-bis(4-aminophenoxy)benzonitrile | Not Specified | Not Specified | 1.36-2.12 |

| PIs from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride and nitrile-substituted diamines | 104–131 | Not Specified | 3.05-3.84 |

Film-Forming Ability and Morphology

Polymers derived from this compound and its related structures generally exhibit excellent film-forming abilities. lew.rolew.ro For example, poly(amide-imide)s synthesized from 2,6-bis(m-aminophenoxy)benzonitrile and 2,6-bis(p-aminophenoxy)benzonitrile demonstrate remarkable film-forming capabilities, producing transparent and flexible films when cast from their solutions. researchgate.net Similarly, polyimides prepared from 2,6-bis(m-aminophenoxy)benzonitrile and various aromatic dianhydrides with flexible linkages are also easily processed into films. lew.ro The resulting polyimide films are typically tough, creasable, and transparent, making them suitable for evaluating thermal, mechanical, and dielectric properties. rsc.orggoogle.com The morphology of these polymer films is generally amorphous, as confirmed by the absence of melting or crystallization transitions in differential scanning calorimetry (DSC) analyses. rsc.org The good film-forming properties are often attributed to the solubility of the poly(amic acid) precursors, which can be cast into films and then thermally converted to the final polyimide. lew.ronih.gov

Solubility and Processability in Organic Solvents

The solubility and processability of polymers are critical for their practical applications. The inclusion of this compound and related structures into polyimide backbones has been shown to enhance these characteristics.

The presence of flexible ether linkages and nitrile side groups in the polymer structure helps to disrupt the packing of the polymer chains. lew.ro This disruption facilitates the diffusion of small solvent molecules between the macromolecules, leading to improved solubility. lew.ro For instance, polyimides derived from 2,6-bis(m-aminophenoxy)benzonitrile are readily soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF). lew.rolew.ro Some of these polymers, particularly those containing hexafluoroisopropylidene (6F) groups, also show solubility in less polar solvents such as chloroform (B151607) and tetrahydrofuran (B95107) (THF). lew.rolew.ro

A series of polyimides synthesized from the unsymmetrical diamine 2-(3-aminophenoxy)-6-(4-aminophenoxy)benzonitrile also demonstrated good solubility in various organic solvents. lookchem.com This improved processability is a significant advantage, as it allows for the formation of films and coatings through solution-casting techniques. rsc.org However, not all polyimides derived from these monomers are universally soluble. For example, those prepared with rigid dianhydrides like pyromellitic dianhydride (PMDA) may be insoluble in common organic solvents due to the strong intermolecular interactions and chain packing. researchgate.nettitech.ac.jp

Interactive Data Table: Solubility of Polyimides Derived from Benzonitrile-Containing Diamines

| Polymer System | Soluble In | Insoluble In |

| PIs from 2,6-bis(m-aminophenoxy)benzonitrile | NMP, DMAc, DMF, Pyridine (B92270), Chloroform | Not Specified |

| PIs from 2-(3-aminophenoxy)-6-(4-aminophenoxy)benzonitrile and 6FDA | NMP, DMAc, DMF, Pyridine, Chloroform, THF | Ethanol (B145695) |

| PIs from 2,6-bis(4-aminophenoxy)benzonitrile and flexible dianhydrides | NMP, DMF, DMAc, DMSO, THF, CHCl3 | Not Specified |

| PIs from 2,6-bis(4-aminophenoxy)benzonitrile and rigid dianhydrides (e.g., PMDA) | Not Specified | Polar and nonpolar organic solvents |

| PIs from 1,3-Bis(3-aminophenoxy-4'-benzoyl)benzene | Not Specified | NMP, m-cresol, DMAc, Chloroform |

Gas Transport and Permeation Behavior in Polymeric Membranes

Polyimides derived from this compound and its analogs are being investigated for their potential use in gas separation membranes due to their favorable gas transport properties.

Permeability Coefficients for Various Gases

The gas permeability of a polymer membrane is a measure of the rate at which a specific gas can pass through it. For polyimide membranes derived from 3-(bis(4-aminophenyl)amino)benzonitrile, the permeability coefficients for various gases such as CO₂, O₂, N₂, and CH₄ have been measured. rsc.org The order of gas permeability coefficients for these membranes was found to be generally consistent across different gases. rsc.org The introduction of bulky and rigid groups into the polymer backbone can increase the fractional free volume (FFV), which in turn enhances gas permeability. hgxx.org For example, polyimides with fluorene-based structures have been shown to have significantly improved gas permeability. hgxx.org The specific chemical structure of the diamine and dianhydride monomers plays a crucial role in determining the final gas transport properties of the membrane.

Ideal Permselectivity and Separation Performance

Interactive Data Table: Gas Permeability and Ideal Permselectivity of a Polyimide Membrane (PIa)

| Gas | Permeability Coefficient (Barrer) | Ideal Permselectivity (α) |

| H₂ | 48.01 | α(H₂/N₂) = 70.60 |

| α(H₂/CH₄) = 38.40 | ||

| CO₂ | 21.03 | α(CO₂/N₂) = 30.92 |

| α(CO₂/CH₄) = 16.82 | ||

| O₂ | 4.86 | α(O₂/N₂) = 7.14 |

| N₂ | 0.68 | - |

| CH₄ | 1.25 | - |

Data for PIa derived from 3-(bis(4-aminophenyl)amino)benzonitrile and 6FDA dianhydride at 35°C. rsc.org

Optical Transparency and Refractive Index

Polymers derived from this compound, particularly polyimides synthesized using the diamine 2,6-bis(3-aminophenoxy)benzonitrile, are noted for their favorable optical properties, which are critical for applications in electronics and optoelectronics. These properties are intrinsically linked to the polymer's chemical structure, which influences charge transfer complex (CTC) formation, molecular packing, and polarity.

Optical Transparency

The transparency of these polyimide films is a key characteristic. Research has shown that polyimides prepared from benzonitrile-containing diamines can form tough, transparent, and flexible films. lookchem.com The degree of transparency is often quantified by measuring the percentage of light transmittance at a specific wavelength. One of the primary factors governing the optical transparency of polyimides is the mitigation of intermolecular and intramolecular charge-transfer complex (CTC) formation. researchgate.net The introduction of asymmetric or non-coplanar structures can inhibit these interactions, which are responsible for color and reduced transparency in many aromatic polyimides. researchgate.net

In a specific example, a polyimide nanocomposite film based on 2,6-bis(3-aminophenoxy) benzonitrile [(β-CN)APB] and 4,4′-oxydiphthalic dianhydride (ODPA) was studied for its optical properties. google.com The base polyimide film, without any filler, demonstrated good transparency in the visible spectrum. google.com The demand for high-performance polymers in optoelectronic applications often targets a transmittance greater than 85% in the visible light region. researchgate.net

Table 1: Optical Transparency of a Polyimide Film Derived from 2,6-bis(3-aminophenoxy)benzonitrile

| Polymer System | Wavelength (nm) | Optical Transparency (%) | Source |

|---|---|---|---|

| (β-CN)APB/ODPA | 500 | 85 | google.com |

Refractive Index

The refractive index is another crucial optical property, particularly for applications in optical waveguides, coatings, and substrates for display devices. The refractive index of a polymer is influenced by its molecular structure, density, and the presence of polarizable groups. The nitrile (-CN) group in polymers derived from this compound contributes to the polymer's polarity and can influence its refractive index.

An ellipsometric study of a polyimide film made from 2,6-bis(3-aminophenoxy)benzonitrile ((β-CN)APB) and 4,4′oxidiphthalic anhydride (ODPA) revealed insights into its optical constants. researchgate.net The study showed that as the poly(amic acid) precursor is cured into the final polyimide, the film undergoes densification. researchgate.net This increase in density upon imidization typically leads to an increase in the refractive index. psu.edu The study also identified three absorption peaks for the material at 4.1, 5, and 6 eV, which correspond to various intra- and inter-molecular optical transitions. researchgate.net While specific refractive index values for this exact polymer are detailed in specialized literature, related hyperbranched polyimides have shown average refractive indices in the range of 1.5780 to 1.6271. rsc.org The inclusion of fluorine atoms into polyimide backbones is a known strategy to decrease the refractive index. rsc.org

Table 2: Refractive Index Data for Related Polyimides

| Polymer Type | Average Refractive Index | Birefringence | Source |

|---|---|---|---|

| Hyperbranched Aromatic Polyimides | 1.5780 - 1.6271 | 0.0065 - 0.0079 | rsc.org |

Advanced Material Systems and Composites Incorporating 3 3 Aminophenoxy Benzonitrile Derived Polymers

Nanocomposite Formulations

The incorporation of nanoscale fillers into polymer matrices derived from aminophenoxy benzonitrile (B105546) monomers creates nanocomposites with significantly improved properties. The large surface area-to-volume ratio of nanofillers allows for substantial modification of the material's characteristics at very low loading percentages. nih.gov

Polymer/Metal Oxide Nanocomposites (e.g., TiO2, BaTiO3)

The integration of metal oxide nanoparticles like titanium dioxide (TiO₂) and barium titanate (BaTiO₃) into polyimide matrices derived from benzonitrile-containing diamines is a key strategy for developing materials with high dielectric constants. researchgate.netresearchgate.netrsc.org These materials are sought after for applications in high-density energy storage and electronics. google.com

Research has demonstrated that hybrid polyimide films based on barium and titanium oxides can be prepared using the poly(amic acid) precursor synthesized from 2,6-bis(3-aminophenoxy)benzonitrile and an appropriate dianhydride. lew.ro Similarly, poly(arylene ether nitrile) (PEN) composites filled with BaTiO₃ have been developed, showing good dispersion of the nanoparticles and strong interfacial interaction with the PEN matrix. researchgate.net The introduction of BaTiO₃ nanoparticles into a polyimide matrix has been shown to increase the flexural strength and modulus of the resulting composite laminates. researchgate.net Furthermore, the dielectric constant of these composites is significantly enhanced while maintaining low dielectric loss. researchgate.net For instance, PEN composites with a 40 wt% loading of a modified BaTiO₃ hybrid saw their dielectric constant increase from 3.5 to 10.7 at 1 kHz. researchgate.net

Studies on polyimide nanocomposites prepared via in-situ polymerization with BaTiO₃, TiO₂, and Zirconium Dioxide (ZrO₂) have also been conducted. diva-portal.org The dielectric performance of such composites can be further optimized by grafting polymer chains, like polystyrene, onto the surface of the metal oxide nanoparticles, which mitigates interfacial transport to lower dielectric loss and improves energy storage efficiency. researchgate.net

| Polymer Matrix | Nanofiller | Filler Loading (wt%) | Key Finding | Reference |

|---|---|---|---|---|

| Poly(arylene ether nitrile) (PEN) | BaTiO₃ Hybrid | 40 | Dielectric constant increased from 3.5 to 10.7 (at 1 kHz). | researchgate.net |

| Polyimide | BaTiO₃ | Not specified | Increased flexural strength and modulus of composite laminates. | researchgate.net |

| Polyimide Laminate | TiO₂ | 70 | Achieved a high dielectric constant (7.03 at 10 GHz) and low dielectric loss (0.0042 at 10 GHz). | researchgate.net |

| Polystyrene-grafted Films | BaTiO₃ | ~25% v/v | Dielectric breakdown strength was over 40% greater than blended nanocomposites. | researchgate.net |

Carbon Nanotube (CNT) Reinforced Polymer Composites

The exceptional mechanical strength, electrical conductivity, and thermal properties of carbon nanotubes (CNTs) make them an ideal reinforcement for polymer composites. ias.ac.inplymouth.ac.uk The effective dispersion of CNTs into polymer matrices derived from monomers like 2,6-bis(3-aminophenoxy)benzonitrile is crucial for realizing these enhanced properties. google.com Research indicates that an electron donor-acceptor complex can form between single-walled carbon nanotubes (SWNTs) and the polymer matrix through the 2,6-bis(3-aminophenoxy) benzonitrile monomers, which facilitates stress transfer and improves interfacial interactions. scispace.com

Methods for preparing these nanocomposites include the synthesis of the polymer in the presence of pre-dispersed CNTs, sometimes with simultaneous sonication to ensure homogeneity. google.com The resulting polymer/CNT nanocomposites can exhibit a unique combination of high optical transparency, electrical conductivity, and enhanced thermal stability. google.com These properties make them suitable for a variety of articles, including coatings, films, and adhesives that require antistatic behavior without sacrificing clarity. google.com

Impact of Nanofillers on Polymer Properties

The introduction of nanofillers into polymers derived from 3-(3-aminophenoxy)benzonitrile has a multifaceted impact on the final material's properties.

Mechanical Properties : Nanofillers generally enhance the mechanical performance of the polymer matrix. nih.gov For example, CNTs, with their high tensile strength and stiffness, act as nanoscale fibers that significantly improve the composite's strength. ias.ac.in The incorporation of BaTiO₃ nanoparticles into a polyimide matrix has been shown to increase the flexural strength and modulus. researchgate.net

Thermal Properties : The thermal stability of the polymer can be improved with the addition of nanofillers. nih.govresearchgate.net CNT-reinforced composites, for instance, exhibit enhanced thermal conductivity. plymouth.ac.uk In polyimide composite films, the glass transition temperature (Tg) was observed to increase with the loading of pyrite (B73398) (FeS₂) powder, indicating improved thermal stability. lew.ro

Dielectric Properties : Metal oxide fillers like BaTiO₃ and TiO₂ are primarily used to increase the dielectric constant of the polymer matrix, which is crucial for capacitor applications. researchgate.netgoogle.com PEN composites with 40 wt% BaTiO₃ showed a threefold increase in dielectric constant, while laminates with 70 wt% TiO₂ achieved a dielectric constant of 7.03 at 10 GHz. researchgate.net

Tribological Properties : Nanofillers can enhance the tribological performance of polymers by increasing the load-bearing capacity and lubricating the sliding interface. nih.gov

Electroactive and Smart Material Applications

Polyimides derived from nitrile-substituted diamines such as 2,6-bis(3-aminophenoxy)benzonitrile possess significant potential for use in electroactive applications. The presence of polar nitrile (-CN) groups, which have a large dipole moment, provides a strong interaction with an applied electric field, leading to piezoelectric behavior in these otherwise amorphous polymers. scispace.comuminho.pt

Development of Piezoelectric Sensors and Actuators

Amorphous piezoelectric polyimides have been synthesized from dianhydrides and various nitrile-containing diamines, including 2,6-bis(3-aminophenoxy)benzonitrile and 1,3-bis-2-cyano-3-(3-aminophenoxy)phenoxybenzene. scispace.comuminho.ptresearchgate.net The piezoelectricity in these amorphous polymers is induced by the application of a high electric field at a temperature above the material's glass transition temperature (Tg), which aligns the molecular dipoles; this alignment is then "frozen-in" upon cooling. researchgate.net

These materials are valued for their potential in creating sensors and actuators that are lightweight, easily processable into complex shapes, and mechanically robust. researchgate.net Research into semi-interpenetrating polymer networks (S-IPNs), combining a silicone network with polyimide derivatives, has yielded materials with a strong piezo-response (up to 44 pm V⁻¹) and the ability to develop large actuation strains (up to 8.7%), making them highly suitable for advanced electromechanical applications. rsc.org Furthermore, composites of polydimethylsiloxane (B3030410) with poly(siloxane-imide) copolymers have been developed as thin-film pressure sensors and kinetic energy harvesters, capable of generating up to 750 mV from a minor impact. mdpi.com

| Polymer/Composite System | Piezoelectric Coefficient (d₃₃) | Key Application | Reference |

|---|---|---|---|

| Polyimide from 2,6-bis(3-aminophenoxy)benzonitrile | 0.091 pC/N (at room temp.) | High-Temperature Sensors | scispace.comuminho.pt |

| Polyimide from 1,3-bis-2-cyano-3-(3-aminophenoxy)phenoxybenzene | 0.168 pC/N (at room temp.) | High-Temperature Sensors | scispace.comuminho.pt |

| Silicone/Polyimide S-IPN (10 wt% polyimide) | up to 44 pm/V | Electromechanical Transducers | rsc.org |

| (β-CN)-APB/ODPA Polyimide | ~3 times greater at 95°C than at room temp. | High-Temperature Piezoelectric Applications | nasa.gov |

Potential in Micro-Electro-Mechanical Systems (MEMS)

A significant advantage of polyimides derived from this compound is their suitability for Micro-Electro-Mechanical Systems (MEMS). scispace.comuminho.ptnasa.gov Unlike conventional piezoelectric polymers such as polyvinylidene fluoride (B91410) (PVDF), these aromatic polyimides possess the high thermal stability and chemical resistance necessary to withstand standard MEMS fabrication processes. lew.rolew.ronasa.gov The high glass transition temperatures of these polymers are critical, as they define the upper limit of their operating temperature range and ensure the stability of the induced polarization. uminho.ptnasa.gov This combination of processability and stable piezoelectric properties at elevated temperatures makes these materials promising candidates for the development of high-temperature sensors and actuators integrated into MEMS devices. lew.roscispace.comuminho.pt

High-Performance Applications in Electronics and Aerospace

Polymers derived from this compound and its related isomers are a significant class of high-performance materials, primarily utilized in the form of polyimides. These aromatic polyimides are renowned for their exceptional thermal stability, robust mechanical properties, and excellent dielectric characteristics, which make them highly suitable for demanding applications in the electronics and aerospace industries. titech.ac.jpresearchgate.netabbeypolymers.co.uk The incorporation of the polar nitrile (-CN) group into the polymer backbone is a key strategy for enhancing specific properties like dielectric constant and adhesion, while the flexible ether linkages and meta-substituted aromatic rings can improve processability without significantly compromising thermal stability. titech.ac.jplew.romdpi.com

Applications in the Electronics Industry

In the electronics sector, these polymers are valued for their use as dielectric materials in microelectronic devices, high-density energy storage capacitors, and as encapsulants for sensitive components. researchgate.netgoogle.com The large dipole moment of the nitrile group (4.18 D) contributes to a higher dielectric constant, a crucial property for materials used in capacitors. lew.rosci-hub.se Research has focused on synthesizing various polyimides by reacting diamines containing aminophenoxy benzonitrile moieties with different dianhydrides to tailor their dielectric properties. sci-hub.selookchem.com

For instance, polyimides prepared from the polymerization of 2-(3-Aminophenoxy)-6-(4-aminophenoxy)benzonitrile (an unsymmetrical diamine) with common dianhydrides exhibit high glass-transition temperatures (249–332 °C) and form tough, flexible films. lookchem.com These films demonstrate dielectric constants in the range of 3.08–3.62 at 10 kHz. lookchem.com Further research into polyimides with three nitrile groups per repeating unit has shown the potential to further increase the dielectric constant (permittivity) to values as high as 4.9 at 1 kHz (at 190 °C), which is beneficial for electrical energy storage, particularly at elevated temperatures. sci-hub.se

The introduction of nitrile groups not only enhances dielectric performance but also promotes adhesion to various substrates, which is advantageous for fabricating layered electronic components. mdpi.comlookchem.com Furthermore, the inherent thermal stability of the polyimide backbone ensures that these materials can withstand the high temperatures associated with semiconductor manufacturing and device operation. abbeypolymers.co.ukpolympart.ir

Table 1: Properties of Benzonitrile-Containing Polyimide Films for Electronic Applications

| Polymer (Diamine + Dianhydride) | Glass Transition Temp. (T_g) (°C) | 5% Weight Loss Temp. (T_d) (°C) (in N₂) | Tensile Strength (MPa) | Dielectric Constant (@10 kHz) |

| 3,4-APBN + 6FDA | 249 | 546 | 121.3 | 3.08 |

| 3,4-APBN + DSDA | 266 | 542 | 99.4 | 3.33 |

| 3,4-APBN + OPDA | 268 | 512 | 82.1 | 3.62 |

| 3,4-APBN + BTDA | 291 | 534 | 108.6 | 3.51 |

| 3,4-APBN + PMDA | 332 | 542 | 114.2 | 3.58 |

Source: Adapted from research findings on unsymmetrical benzonitrile-containing polyimides. lookchem.com

Applications in the Aerospace Industry

The aerospace industry demands materials that offer a combination of low weight, high mechanical strength, and stability at extreme temperatures. abbeypolymers.co.ukspglobal.com Polyimides derived from monomers like 2,6-bis(3-aminophenoxy)benzonitrile are prime candidates for these applications, serving as matrix resins for advanced composite materials. researchgate.netlew.rogoogle.com These composites are used in manufacturing structural components, aircraft parts, and high-temperature adhesives. titech.ac.jpspglobal.com

The exceptional thermal stability of these polymers is a critical attribute. For example, polyimides based on 2,6-bis(3-aminophenoxy)benzonitrile and benzophenonetetracarboxylic dianhydride (BTDA) show a 5% weight loss temperature of 512°C, indicating their ability to maintain structural integrity in high-heat environments. lew.ro Phthalonitrile-based thermosets, a related class of materials, are noted for their use in aerospace due to glass transition temperatures that can exceed 400°C and decomposition temperatures over 500°C. researchgate.net

The mechanical properties of these polymers are essential for structural applications. Films made from benzonitrile-containing polyimides are typically tough and flexible, with high tensile strength and modulus. lookchem.com When reinforced with fibers like carbon or glass, the resulting composites exhibit the exceptional strength-to-weight ratios required for aerospace components. spglobal.com

Furthermore, some of these polyimides exhibit piezoelectric properties, meaning they generate an electrical charge in response to mechanical stress. lew.roresearchgate.net This makes them suitable for use in high-temperature sensors and actuators, which are increasingly important in aerospace systems for structural health monitoring and control. researchgate.netresearchgate.net For instance, the polyimide derived from 2,6-bis(3-aminophenoxy)benzonitrile and 4,4'-oxydiphthalic anhydride (B1165640) ((β-CN)APB/ODPA) has been investigated for its piezoelectric response and its potential in magnetoelectric laminate composites. researchgate.netresearchgate.net

Table 2: Thermal and Mechanical Properties of a Polyimide Composite for Aerospace Applications

| Material | Filler Content (% FeS₂) | 5% Weight Loss Temp. (T_d) (°C) | Glass Transition Temp. (T_g) (°C) | Storage Modulus (GPa) @ 50°C |

| Pure Polyimide (PI) | 0 | 512 | 239 | 2.5 |

| PI-10 Composite | 10 | 490 | 242 | 2.2 |

| PI-20 Composite | 20 | 465 | 248 | 1.8 |

Source: Data derived from studies on FeS₂/polyimide composite films based on 2,6-bis(3-aminophenoxy)benzonitrile and BTDA. lew.ro

Table 3: List of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| 3,4-APBN | 2-(3-Aminophenoxy)-6-(4-aminophenoxy)benzonitrile |

| (β-CN)APB / 3,3-APBN | 2,6-bis(3-aminophenoxy)benzonitrile |

| 4,4-APBN | 2,6-bis(4-aminophenoxy)benzonitrile |

| 6FDA | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride |

| DSDA | 3,3',4,4'-Diphenylsulfone tetracarboxylic dianhydride |

| OPDA / ODPA | 4,4'-Oxydiphthalic anhydride |

| BTDA | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride |

| PMDA | Pyromellitic dianhydride |

| PAA | Poly(amic acid) |

| PI | Polyimide |

| FeS₂ | Pyrite (Iron(II) disulfide) |

Spectroscopic and Computational Investigations of 3 3 Aminophenoxy Benzonitrile Containing Systems

Spectroscopic Characterization of Monomers and Polymers

Spectroscopic techniques provide a window into the molecular world, allowing for the confirmation of chemical structures, identification of functional groups, and real-time monitoring of polymerization and curing processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of 3-(3-aminophenoxy)benzonitrile-containing systems, both ¹H-NMR and ¹³C-NMR are used to verify the successful synthesis of the monomers and to characterize the resulting polymers.

For the symmetrical diamine monomer 2,6-bis(3-aminophenoxy)benzonitrile (3,3-APBN), which is synthesized from 3-aminophenol, detailed NMR spectra have been reported. lookchem.com The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a distinct fingerprint of the molecule's structure. Chemical shifts in ¹H-NMR confirm the presence of amine (-NH₂) protons and the various aromatic protons, with their multiplicity and coupling constants revealing their positions on the benzene (B151609) rings. lookchem.comgoogle.com Similarly, ¹³C-NMR spectra show characteristic signals for the nitrile carbon, the carbons attached to the ether oxygen and amino groups, and other aromatic carbons. lookchem.com

Below are representative NMR data for the related monomer 2,6-bis(3-aminophenoxy)benzonitrile (3,3-APBN) in a DMSO-d₆ solvent. lookchem.com

| Spectrum | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| ¹H-NMR | 5.35 (s, 4H) | -NH₂ |

| 6.24–6.27 (d, 2H) | Ar-H | |

| 6.29–6.30 (t, 2H) | Ar-H | |

| 6.43–6.45 (d, 2H) | Ar-H | |

| 7.05–7.09 (t, 2H) | Ar-H | |

| 7.43–7.48 (t, 1H) | Ar-H | |

| ¹³C-NMR | 92.93 | Ar-C |

| 106.39 | Ar-C | |

| 109.75 | Ar-C | |

| 110.79 | Ar-C | |

| 113.38 | Ar-C | |

| 130.35 | Ar-C | |

| 135.35 | Ar-C | |

| 150.78 | Ar-C | |

| 155.60 | Ar-C | |

| 162.28 | Ar-C |

Infrared (IR) Spectroscopy for Functional Group Identification and Imidization Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and monitoring chemical reactions, such as the conversion of a poly(amic acid) (PAA) precursor into a polyimide (PI). lew.rodokumen.pub The synthesis of polyimides from diamines like 2,6-bis(3-aminophenoxy)benzonitrile involves a two-step process where the PAA is formed first, followed by thermal or chemical cyclization (imidization). google.comrsc.org

FTIR spectra of the monomers clearly show characteristic absorption bands for the amine (N-H stretching) and nitrile (C≡N stretching) groups. lookchem.commdpi.com For polyimides derived from these monomers, the successful imidization process is confirmed by the appearance of characteristic imide ring absorptions and the disappearance of amic acid bands. rsc.org The nitrile group's absorption remains a constant feature in the final polymer. google.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Structure | Significance |

|---|---|---|---|

| ~3465, ~3378 | N-H Asymmetric & Symmetric Stretching | Amine (-NH₂) | Present in monomer, disappears in PAA. |

| 2600–3700 (broad) | O-H and N-H Stretching | Carboxylic Acid, Amide | Characteristic of PAA, disappears upon imidization. |

| ~2230 | C≡N Stretching | Nitrile | Present in monomer, PAA, and final PI. |

| ~1780, ~1720 | C=O Asymmetric & Symmetric Stretching | Imide Ring | Hallmark of a fully cured polyimide. |

| ~1685 | C=O Stretching | Amide I | Present in PAA, disappears upon imidization. |

| ~1370 | C-N Stretching | Imide Ring | Confirms formation of the imide structure. |

| ~1242 | Ar-O-Ar Stretching | Aryl Ether | Present throughout the polymerization process. |

| ~720 | C=O Bending | Imide Ring | Confirms formation of the imide structure. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule or polymer. For polyimides derived from 2,6-bis(3-aminophenoxy)benzonitrile, UV-Vis studies reveal absorption peaks that correspond to both intra- and inter-molecular optical transitions. researchgate.net In one study of a polyimide film made from (β-CN)APB/ODPA, three absorption peaks were observed at 4.1, 5, and 6 eV. researchgate.net The intensity of these peaks can change with the curing temperature, indicating alterations in the electronic structure as the polymer imidizes and densifies. researchgate.net These optical properties are crucial for applications where optical transparency is required, such as in flexible electronics. google.com

Ellipsometric Studies of Polymer Film Curing and Densification

Spectroscopic ellipsometry is a highly sensitive optical technique used to determine the properties of thin films, including thickness and refractive index. It is particularly effective for studying the curing process of polyimide films in real-time. researchgate.net

Studies on films of poly(amic acid) derived from 2,6-bis(3-aminophenoxy)benzonitrile and 4,4'-oxidiphthalic anhydride (B1165640) ((β-CN)APB/ODPA) have used in situ real-time spectroscopic ellipsometry to monitor the imidization process. researchgate.net The results show that significant imidization occurs at temperatures of 200°C and above. A comparison of the optical constants between the pristine poly(amic acid) film and the fully cured polyimide reveals an increase in the refractive index and film density. researchgate.net This densification is a direct consequence of the molecular restructuring and loss of water during the cyclization reaction, and ellipsometry provides a quantitative measure of this transformation. researchgate.netpsu.edu

Computational Chemistry and Modeling Approaches for Polymer Systems

Computational modeling complements experimental work by providing a molecular-level understanding of structure, properties, and reaction mechanisms. These approaches are increasingly used to predict the behavior of complex polymer systems and to guide the design of new materials. mdpi.comrsc.org

Quantum Mechanical Simulations for Electronic Structure and Dipole Moments

Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure and properties of molecules with high accuracy. For polyimides containing the benzonitrile (B105546) moiety, these simulations are critical for understanding properties like piezoelectricity, which is dependent on the material's net dipole moment. researchgate.net

Benzonitrile itself is known to have a large dipole moment, a property that is imparted to polymers incorporating this group. arxiv.org Computational studies have been used to investigate the dipole moments of both the poly(amic acid) precursors and the final polyimide structures. For example, density functional calculations on the (β-CN)APB/ODPA system predicted that the partially cured amic acid (with an open imide ring) possesses a dipole moment that is four times larger than that of the fully imidized, closed-ring structure. researchgate.net This finding highlights the significant changes in electronic distribution that occur during curing and is crucial for optimizing the poling process required to align these dipoles for a strong piezoelectric response. researchgate.net

Molecular Dynamics Simulations for Polymer Conformation and Interactions (Implied by related benzonitrile studies)

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for investigating the behavior of polymeric systems at an atomic level. aps.org For polymers incorporating the this compound moiety, MD simulations can provide critical insights into the conformational characteristics and intermolecular interactions that govern their macroscopic properties. Although specific MD studies exclusively focused on homopolymers of this compound are not prevalent in the literature, the principles are well-established from research on analogous aromatic polymers, such as polyimides and polyamides containing other benzonitrile-based monomers. researchgate.netarxiv.org

The primary goal of these simulations is to model the equilibrated molecular structure of the polymer and observe its dynamic behavior over time. aps.orgnasa.gov A representative volume of the amorphous polymer is constructed, and the trajectories of atoms and molecules are calculated by integrating Newton's laws of motion. aps.org The forces between atoms are described by a potential energy function, or force field (e.g., AMBER, OPLS-AA), which is crucial for the accuracy of the simulation. nasa.gov

Through MD simulations, researchers can analyze several key aspects of polymer structure and dynamics:

Intermolecular Interactions: The nitrile (-CN) group is polar and can participate in dipole-dipole interactions. MD simulations can map these interaction sites and quantify their strength, helping to explain the cohesive energy density and solubility characteristics of the polymer. Studies on related systems have shown that charge transfer interactions can occur between nitrile-functionalized polymer matrices and other components. lew.ro

Segmental Motion and Relaxation: MD simulations can track the rotational and translational movements of different parts of the polymer chain. For instance, simulations on related aminophenoxy-benzonitrile (APBN)-based polyimides have been used to understand dielectric relaxation phenomena by attributing them to the rotation of specific side groups. researchgate.net This information is vital for understanding the glass transition temperature (Tg) and the mechanical response of the material under different conditions. gatech.edu The mean-square displacement of the polymer's center-of-mass can be tracked to understand diffusion, which often follows models like Rouse or reptation dynamics depending on the polymer architecture. arxiv.org

By providing this atomistic-level detail, MD simulations bridge the gap between the chemical structure of the monomer and the functional properties of the final polymer material.

Prediction of Polymer Properties through Computational Methods

Computational methods, extending beyond MD simulations, are increasingly used to predict the bulk properties of new polymers, thereby accelerating materials discovery and reducing reliance on purely empirical synthesis and testing. researchgate.net These methods can be broadly categorized into force-field-based simulations and machine learning (ML) approaches.

Force-Field Based Predictions: This approach uses MD or Monte Carlo simulations to predict material properties directly from the underlying physics of the system. By subjecting a simulated, equilibrated polymer model to virtual mechanical tests (e.g., finite deformations), researchers can predict mechanical properties. An important factor in the accuracy of these predictions is the selection of the atomic potential or force field. nasa.gov Studies comparing different force fields (like AMBER, OPLS-AA, and MM3) for polyimides have shown that the predicted Young's modulus and shear modulus can be benchmarked against experimental values to determine the most appropriate model. nasa.gov The results indicate that while force field complexity is not the sole determinant of accuracy, small differences in force constants and functional forms are critical for reliable predictions. nasa.gov

Machine Learning and QSPR Models: Quantitative Structure-Property Relationship (QSPR) models, often powered by machine learning, represent a data-driven approach. researchgate.net These models learn the complex relationships between a polymer's chemical structure and its properties. The polymer structure is first converted into a numerical representation called a "fingerprint" or descriptor. researchgate.net An ML algorithm is then trained on a dataset of known polymers and their experimentally or computationally determined properties to map these fingerprints to specific properties. researchgate.net

Once trained, these models can rapidly predict the properties of novel polymer structures, like those derived from this compound. Key properties that can be predicted include:

Thermal Properties: The glass transition temperature (Tg) is a critical parameter that has been successfully predicted using ML models. gatech.eduresearchgate.net

Mechanical Properties: Tensile strength, elongation at break, and Young's modulus are key performance indicators for structural polymers. researchgate.net

Dielectric Properties: The dielectric constant is particularly relevant for polymers containing polar nitrile groups and is a target for computational prediction, especially for applications in electronics. gatech.edusci-hub.se

The following tables show typical experimental data for polyimides and polyamides containing benzonitrile moieties. These are the types of properties that modern computational and machine learning models aim to predict with high accuracy.

Table 1: Thermal and Mechanical Properties of Benzonitrile-Containing Polyimides Data derived from studies on polyimides synthesized from various dianhydrides and benzonitrile-containing diamines like 2,6-bis(4-aminophenoxy)benzonitrile and 2-(3-aminophenoxy)-6-(4-aminophenoxy)benzonitrile. researchgate.netgoogle.comlookchem.com

| Polymer System (Diamine + Dianhydride) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |

|---|---|---|---|---|

| 3,4-APBN + 6FDA | 249 | 108.7 | 7.3 | 2.6 |

| 3,4-APBN + PMDA | 332 | 121.3 | 5.3 | 3.0 |

| 3,4-APBN + BTDA | 289 | 115.2 | 8.1 | 2.5 |

| 3,3-APBN + 6FDA | 258 | 98.1 | 5.8 | 2.1 |

Table 2: Dielectric Properties of Benzonitrile-Containing Polyimides Data derived from studies on polyimides synthesized from various dianhydrides and benzonitrile-containing diamines. researchgate.netsci-hub.selookchem.com

| Polymer System (Diamine + Dianhydride) | Dielectric Constant (at 10 kHz) | Dielectric Loss (at 10 kHz) |

|---|---|---|

| 3,4-APBN + 6FDA | 3.29 | <0.02 |

| 3,4-APBN + DSDA | 3.51 | <0.02 |

| 3,4-APBN + BTDA | 3.62 | <0.02 |

| 3,3-APBN + 6FDA | 3.25 | <0.02 |

| PI without nitrile groups (CP2) | 2.92 | <0.02 |

These computational tools are invaluable for screening large numbers of potential polymer candidates and prioritizing synthetic efforts on those with the most promising predicted properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Aminophenoxy)benzonitrile in laboratory settings?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 2-fluorobenzonitrile with 3-aminophenol in the presence of a base like K₂CO₃ under reflux conditions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and characterization via LC/MS to confirm molecular weight (e.g., observed m/z 211.0 [M+1]) . Similar protocols for related compounds highlight the importance of optimizing reaction time and temperature to improve yields .

Q. What safety precautions are critical when handling this compound?

- Methodology : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. For respiratory protection, employ P95 (US) or P1 (EU) filters under low-exposure conditions. Avoid aqueous discharge; collect waste in sealed containers for professional disposal. Note that carcinogenicity data are unavailable, but IARC/ACGIH guidelines recommend treating aromatic amines with caution .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- FT-IR/Raman : Identify functional groups (e.g., nitrile C≡N stretch ~2220 cm⁻¹, aromatic C-O-C bands).

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to resolve aromatic protons (δ 6.5–8.0 ppm) and nitrile carbons (δ ~115 ppm) .

- UV-Vis : Analyze π→π* transitions in acetonitrile (e.g., λmax ~270–300 nm) for electronic structure insights .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (FMOs), revealing electron-rich phenoxy and electron-deficient nitrile regions. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., lone pair→σ* stabilization energies). Fukui indices predict reactive sites for electrophilic/nucleophilic attacks .

Q. What experimental strategies optimize reaction conditions for synthesizing derivatives of this compound?

- Methodology : Use Design of Experiments (DoE) to vary catalysts (e.g., K₂CO₃ vs. Cs₂CO₃), solvents (DMF vs. DMSO), and temperatures. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7 v/v) and optimize for minimal byproducts. Scale-up trials should prioritize solvent recovery and yield reproducibility .

Q. How do binding interactions between this compound and biological targets (e.g., enzymes) differ from structurally similar compounds?

- Methodology : Conduct spectrophotometric binding assays with DPPH radicals or protein targets. Calculate binding constants (Kb) and free energy (ΔG) using Benesi-Hildebrand plots. Compare results to analogs (e.g., 3FMAB vs. 2FMAB) to determine if interactions are electrostatic (non-covalent) or covalent .

Q. What role does this compound play in materials science applications, such as OLEDs?

- Methodology : Evaluate its utility as a thermally activated delayed fluorescence (TADF) emitter. Synthesize derivatives with carbazole/phenoxazine substituents to enhance singlet-triplet energy gaps (ΔEST). Characterize electroluminescence efficiency in device architectures (e.g., ITO/PEDOT:PSS/EML/TPBi/LiF/Al) .

Data Contradictions and Recommendations

- Synthetic Yield Variability : reports 86% yield for a related compound, while other routes (e.g., Wittig reactions in ) show lower yields (40–60%). Researchers should pre-activate reagents (e.g., triphenylphosphonium salts) to improve consistency.

- Safety Data Gaps : While emphasizes respiratory protection, notes missing toxicity data. Prioritize in vitro assays (e.g., Ames test) to assess mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.